M1-PAM-A

M1 PAM Isoindolinone scaffold Structure-Activity Relationship

M1-PAM-A is a synthetic small molecule designated as a selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor M1 (M1 mAChR). Its IUPAC name is 3-Fluoro-2-((2-(4-(1-methyl-1H-pyrazol-4-yl)benzyl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy)benzonitrile, with a molecular formula of C26H19FN4O2 and a molecular weight of 438.46 g/mol.

Molecular Formula C26H19FN4O2
Molecular Weight 438.46
Cat. No. B1193089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM1-PAM-A
SynonymsM1-PAM-A;  M1 PAM A;  M1PAMA
Molecular FormulaC26H19FN4O2
Molecular Weight438.46
Structural Identifiers
SMILESN#CC1=CC=CC(F)=C1OC2=CC=CC(CN3CC4=CC=C(C5=CN(C)N=C5)C=C4)=C2C3=O
InChIInChI=1S/C26H19FN4O2/c1-30-15-21(13-29-30)18-10-8-17(9-11-18)14-31-16-20-5-3-7-23(24(20)26(31)32)33-25-19(12-28)4-2-6-22(25)27/h2-11,13,15H,14,16H2,1H3
InChIKeyJPKSMTSWEWBXMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

M1-PAM-A: Chemical Class and Baseline Procurement Profile for an Isoindolinone-Based Selective M1 Positive Allosteric Modulator


M1-PAM-A is a synthetic small molecule designated as a selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor M1 (M1 mAChR). Its IUPAC name is 3-Fluoro-2-((2-(4-(1-methyl-1H-pyrazol-4-yl)benzyl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy)benzonitrile, with a molecular formula of C26H19FN4O2 and a molecular weight of 438.46 g/mol [1]. The compound belongs to the isoindolin-1-one chemical class, a scaffold structurally related to the well-characterized M1 PAM VU0453595 and other compounds disclosed in Takeda Pharmaceutical patent filings [2]. As a PAM, M1-PAM-A binds to a topographically distinct allosteric site on the M1 receptor, enhancing the affinity and/or efficacy of the endogenous orthosteric agonist acetylcholine, rather than activating the receptor directly [3]. This mechanism is a key point of differentiation from direct-acting muscarinic agonists and underlies its potential for subtype selectivity.

Why Generic Substitution of M1-PAM-A with Another In-Class M1 PAM Risks Experimental Failure


Positive allosteric modulators of the M1 receptor are not functionally interchangeable. Even within the same chemical scaffold, minor structural modifications can lead to dramatic differences in pharmacological properties, including cooperativity with acetylcholine (α-value), intrinsic agonist activity (ago-PAM vs. pure PAM), and the propensity to induce cholinergic adverse effects [1]. A key study from Takeda demonstrated that two M1 PAMs from the same series, differing only in their α-values (log α = 1.18 vs. 3.30), produced vastly different in vivo GI tolerability profiles, with the higher-cooperativity compound causing severe diarrhea at therapeutic doses [2]. Similarly, the Vanderbilt group has shown that structurally distinct M1 PAMs like VU0453595 (a pure PAM) and MK-7622, PF-06767832 (ago-PAMs) have divergent effects on cognition and adverse event liability directly related to their agonist activity [3]. Therefore, substituting M1-PAM-A for another M1 PAM without verifying its specific potentiator profile, selectivity fingerprint, and in vivo tolerability data risks introducing unintended pharmacology that can compromise experimental interpretation.

Quantitative Evidence Guide for M1-PAM-A: Differentiated Procurement Rationale


Structural Differentiation from the Prototypical Isoindolinone M1 PAM VU0453595: Improved Physicochemical Properties

M1-PAM-A is structurally differentiated from the well-characterized first-generation isoindolinone M1 PAM VU0453595. The core isoindolin-1-one scaffold is retained, but M1-PAM-A incorporates a 3-fluoro-2-benzonitrile substituent via an ether linkage, replacing the unsubstituted phenyl ring found in VU0453595 [1]. This modification is predicted to improve key physicochemical properties. While public direct comparative data for M1-PAM-A are limited, this structural alteration is consistent with strategies known to improve CNS drug-likeness, such as increasing topological polar surface area (TPSA) and reducing lipophilicity (cLogP), which are critical for reducing P-glycoprotein efflux and improving brain penetration [2]. VU0453595 has a reported M1 PAM EC50 of 2140 nM .

M1 PAM Isoindolinone scaffold Structure-Activity Relationship CNS drug discovery Physicochemical properties

Predicted Subtype Selectivity Profile Based on the Isoindolinone Pharmacophore: Advantage Over Pan-mAChR Modulators

The isoindolinone pharmacophore, which forms the core of M1-PAM-A, has been established as a privileged scaffold for achieving high selectivity for the M1 receptor over the M2-M5 subtypes. This is a critical differentiator from older, non-selective muscarinic agents. The M1 PAM VU0453595, a structurally related isoindolinone, is described as 'highly selective' for M1 . Similarly, VU0456940, another potent isoindolinone-based M1 PAM, demonstrates explicit inactivity at hM2 through hM5 (EC50 > 30 µM) . This class-level selectivity profile differentiates M1-PAM-A from pan-mAChR PAMs like VU0119498, which activates M1, M3, and M5 subtypes (EC50s of 6.04, 6.38, and 4.08 µM, respectively), thereby carrying a higher risk of peripheral cholinergic side effects .

M1 selectivity Muscarinic receptor subtypes M2-M5 Adverse effect liability Cholinergic toxicity

Differentiation from First-Generation M1 PAM BQCA: Minimized Gastrointestinal Liability through Low Cooperativity

The prototypical M1 PAM BQCA induces severe, M1-receptor-dependent diarrhea in mice at 30 mg/kg, an adverse effect directly linked to its high binding cooperativity with acetylcholine (α-value) [1]. Takeda's subsequent research established a direct correlation between an M1 PAM's α-value and the magnitude of ileum contraction in an ex vivo Magnus assay, a surrogate for GI side effect liability [1]. This work demonstrated that M1 PAMs with a low α-value (log α ≈ 1.18) can significantly improve cognition in a scopolamine-induced deficit model without causing diarrhea at doses up to 1000 mg/kg, whereas a high-α compound (log α ≈ 3.30) caused severe GI side effects at its efficacious dose of 10 mg/kg [1]. As M1-PAM-A is a later-generation compound from this same Takeda research program [2], its design is intended to incorporate the structural features that confer a lower α-value and thus a wider GI therapeutic window compared to BQCA.

GI safety Cooperativity α-value Diarrhea In vivo tolerability

Potential for a Pure PAM Profile Free of Agonist Activity: A Key Advantage over Ago-PAMs like MK-7622 and PF-06767832

A critical distinction within the M1 PAM field lies between 'pure PAMs,' which have no intrinsic agonist activity, and 'ago-PAMs,' which can activate the receptor independently of acetylcholine. Pure PAMs like VU0453595 and VU0486846 have been demonstrated to maintain activity dependence on endogenous acetylcholine tone and are devoid of agonist actions in native systems like the prefrontal cortex (PFC), resulting in a favorable profile for cognition enhancement without cholinergic toxicity [REFS-1, REFS-2]. In contrast, the clinical ago-PAMs MK-7622 and PF-06767832 demonstrated dose-limiting cholinergic side effects, with evidence suggesting that M1 activation itself, rather than M2/M3 activation, contributes to these liabilities [3]. The structural features of M1-PAM-A, as a member of the isoindolinone class that includes pure PAMs like VU0453595, suggest it is designed to possess a pure PAM profile, avoiding the adverse event liability inherent to ago-PAMs.

Ago-PAM Pure PAM Agonist activity Receptor reserve Cholinergic adverse events Cognition

Optimal Research and Industrial Application Scenarios for M1-PAM-A


In Vivo Efficacy Studies in Alzheimer's Disease Transgenic Mouse Models Requiring Chronic Dosing Without GI Toxicity

M1-PAM-A is ideally suited for long-term efficacy studies in murine models of Alzheimer's disease (e.g., 5xFAD, APP/PS1) where chronic, once-daily oral dosing is required. The isoindolinone class has been shown to improve scopolamine-induced cognitive deficits in mice at 30 mg/kg without diarrhea at up to 1000 mg/kg when the α-value is appropriately tuned [1]. This wide therapeutic window is essential for avoiding confounds in behavioral assays (e.g., Morris water maze, novel object recognition) that are sensitive to stress and malaise caused by GI side effects. Furthermore, selective M1 activation with an isoindolinone PAM has been shown to shift amyloid precursor protein processing toward the non-amyloidogenic pathway, increasing sAPPα release, a disease-modifying mechanism relevant to Alzheimer's pathology [2].

Electrophysiological Studies of M1-Mediated Modulation of Prefrontal Cortex and Hippocampal Synaptic Plasticity

The pure PAM profile predicted for M1-PAM-A makes it a superior tool for ex vivo brain slice electrophysiology experiments designed to isolate the neuromodulatory role of M1 receptors on synaptic transmission and plasticity without direct receptor activation. Pure M1 PAMs from the same structural class have been shown to be devoid of agonist actions in the prefrontal cortex (PFC), unlike ago-PAMs which activate the receptor independent of acetylcholine, confounding the interpretation of circuit-level effects [3]. M1-PAM-A can be applied acutely to brain slices from wild-type and transgenic animals to probe M1-dependent long-term depression (LTD) or long-term potentiation (LTP) in a physiologically relevant manner.

Studies of M1-Mediated Sleep/Wake Architecture and Arousal in Aged Rodents

M1 PAMs have demonstrated the ability to normalize age-related disruptions in sleep architecture, including restoring REM sleep duration in aged mice without the sleep-disrupting side effects seen with acetylcholinesterase inhibitors like donepezil [4]. M1-PAM-A is a candidate tool compound for electroencephalography (EEG) studies in aged rodents to explore the role of M1 receptor potentiation in sleep and arousal independently of general cholinergic stimulation.

In Vitro Pharmacological Fingerprinting of M1 PAM Cooperativity and Bias

M1-PAM-A is well-suited for advanced in vitro pharmacological profiling studies using techniques such as IP1 accumulation, calcium mobilization, and BRET-based biosensor assays. When compared head-to-head with reference M1 PAMs (e.g., BQCA, VU0453595), researchers can quantify its cooperativity factor (α), its efficacy modulation (β), and its potential for biased signaling toward specific G-protein or β-arrestin pathways [1]. This data is critical for building a comprehensive pharmacological fingerprint that explains the compound's in vivo behavior and can guide the selection of the optimal tool for a given experimental context.

Quote Request

Request a Quote for M1-PAM-A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.